molecular formula C9H13NO B13825177 4,5,7-Trimethyl-1,3-dihydroazepin-2-one

4,5,7-Trimethyl-1,3-dihydroazepin-2-one

Cat. No.: B13825177
M. Wt: 151.21 g/mol
InChI Key: RWUOZBMQNMEHMU-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-1,3-dihydroazepin-2-one is a heterocyclic compound with the molecular formula C9H13NO It is characterized by a seven-membered ring containing nitrogen and oxygen atoms, along with three methyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethyl-1,3-dihydroazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trimethyl-1,3-dihydroazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5,7-Trimethyl-1,3-dihydroazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5,7-Trimethyl-1,3-dihydroazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3,5,7-Trimethyl-1,3-dihydro-2H-azepine-2-thione: Similar structure but contains a sulfur atom instead of oxygen.

    2,4,5-Trimethylthiazole: Contains a thiazole ring with three methyl groups.

Uniqueness: 4,5,7-Trimethyl-1,3-dihydroazepin-2-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4,5,7-trimethyl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C9H13NO/c1-6-4-8(3)10-9(11)5-7(6)2/h4H,5H2,1-3H3,(H,10,11)

InChI Key

RWUOZBMQNMEHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(NC(=O)C1)C)C

Origin of Product

United States

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